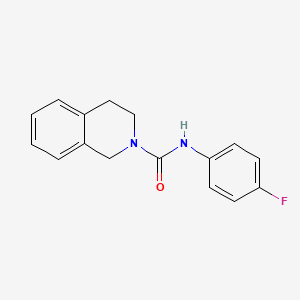
N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a member of isoquinolines.
Biologische Aktivität
N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a compound belonging to the isoquinoline family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₈H₁₅FN₂O
- Molecular Weight : 304.33 g/mol
- IUPAC Name : this compound
Pharmacological Activity
The isoquinoline derivatives have been studied for various biological activities, including:
- Anticancer Activity : Several studies have indicated that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound has shown promising results in inhibiting the growth of colorectal carcinoma cells (HCT116) with an IC₅₀ value indicating moderate potency in comparison to standard chemotherapeutics .
- Neuroprotective Effects : Isoquinoline compounds are noted for their neuroprotective properties. Research indicates that they can inhibit neuronal apoptosis and inflammation, making them potential candidates for treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Apoptotic Pathways : The compound may modulate apoptotic pathways by regulating the expression of key proteins involved in apoptosis such as caspases and Bcl-2 family members.
- Anti-inflammatory Properties : It has been observed to downregulate pro-inflammatory cytokines and signaling pathways associated with inflammation, particularly in models of neuroinflammation .
- Interaction with Cellular Targets : Molecular docking studies suggest that this compound interacts with specific proteins implicated in cancer and neurodegenerative diseases, enhancing its therapeutic potential .
Case Studies
- Anticancer Efficacy :
- Neuroprotective Effects :
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 10 | Apoptosis modulation |
| Neuroprotection | TBI Model | N/A | Inhibition of inflammation |
| Anti-inflammatory | In vitro models | N/A | Downregulation of cytokines |
Eigenschaften
Molekularformel |
C16H15FN2O |
|---|---|
Molekulargewicht |
270.30 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C16H15FN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
InChI-Schlüssel |
PTKRIJQZPBQGGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















